(+)-Iridodial

Description

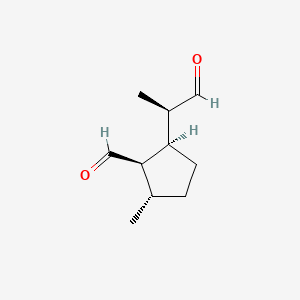

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-10H,3-4H2,1-2H3/t7-,8-,9+,10+/m0/s1 |

InChI Key |

HMCYXRFNNOPPPR-AXTSPUMRSA-N |

SMILES |

CC1CCC(C1C=O)C(C)C=O |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]1C=O)[C@@H](C)C=O |

Canonical SMILES |

CC1CCC(C1C=O)C(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Iridodial discovery and natural sources

An In-depth Technical Guide to the Discovery and Natural Sources of (+)-Iridodial

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoterpenoid belonging to the iridoid class of natural products. These compounds are characterized by a cyclopentanopyran ring system and exhibit a wide range of biological activities, making them of significant interest to researchers in fields such as chemical ecology, natural product synthesis, and drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its study.

Discovery of this compound

The initial discovery and characterization of iridodial (B1216469), a novel dialdehyde (B1249045) with the chemical formula C₁₀H₁₆O₂, were reported in 1956 by G.W.K. Cavill, D.L. Ford, and H.D. Locksley .[1][2] The compound was isolated from the defensive secretions of the Australian ant, Iridomyrmex detectus (now recognized as a member of the Iridomyrmex purpureus species group).[1][3][4] In the same year, Italian researchers Trave and Pavan independently isolated iridodial from the ant Tapinoma nigerrimum and concurred with the proposed structure.[3] The name "iridoid" is derived from the ant genus Iridomyrmex, from which the first of these compounds were identified.[5]

The structural elucidation of iridodial revealed a unique 1,5-dialdehyde that exists in equilibrium with its lactol tautomers.[3] Subsequent research has focused on the stereochemistry and biological activity of the various iridodial isomers.

Natural Sources of this compound

This compound and its related isomers are found in both the plant and animal kingdoms. The biosynthesis of iridoids has evolved independently in plants and insects, a notable example of convergent evolution.[6][7]

Insect Sources

The primary and most well-documented sources of iridodials are insects, particularly ants, where these compounds often serve as defensive agents or pheromones.

-

Ants (Formicidae):

-

Iridomyrmex species: The genus Iridomyrmex is a rich source of iridoids. This compound has been identified in the anal gland secretions of several species, including Iridomyrmex purpureus (formerly I. detectus), Iridomyrmex conifer, and Iridomyrmex nitidus.[1][2][8] In the Argentine ant, Linepithema humile, the related iridoids dolichodial (B1216681) and iridomyrmecin (B1195519) are major components of their trail pheromone and defensive secretions.[9][10][11]

-

Tapinoma nigerrimum : This species was one of the initial sources from which iridodial was isolated.[3]

-

-

Green Lacewings (Chrysopidae): Males of the golden-eyed lacewing, Chrysopa oculata, produce (1R,2S,5R,8R)-iridodial as a male-aggregation pheromone.[6] Interestingly, it is hypothesized that these lacewings may not synthesize the iridodial de novo but rather sequester precursors from their diet, potentially from iridoid-producing plants or from the aphid sex pheromone component, nepetalactol.[6]

-

Aphids (Aphididae): While direct isolation of this compound from aphids is not extensively reported, species such as the pea aphid, Acyrthosiphon pisum, and the greenbug, Schizaphis graminum, produce the closely related iridoid lactol, (+)-nepetalactol, as a sex pheromone.[6][12] Nepetalactol can be readily converted to iridodial.

Plant Sources

The identification of this compound in plants is less direct than in insects. Plants typically produce iridoid glycosides, which are less volatile and more stable. However, the aglycone forms, including iridodial, are key biosynthetic intermediates.

-

Centaurium erythraea : this compound lactol has been reported in this plant species.[12] The presence of iridoids and secoiridoids in C. erythraea is well-documented, and it is a plausible source of the iridodial skeleton.[5][13][14][15][16]

-

Actinidia polygama (Silver Vine): This plant is known to be a source of iridoids that are attractive to cats and are also sought out by male Chrysopa lacewings, presumably to obtain precursors for their iridodial pheromone.[6]

-

Other Potential Plant Sources: Iridoids are widespread in many plant families, including Lamiaceae (e.g., Nepeta species, catnip), Scrophulariaceae, and Verbenaceae. While these plants are known to produce a variety of iridoids, the specific isolation of this compound is not as commonly reported as its lactone or glycosidic derivatives.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the scientific literature. However, related data for other iridoids can provide some context. For instance, an improved isolation method for nepetalactones from Nepeta faassenii yielded 1.05 grams per 100 grams of dry plant material.[17] In another study, the extraction of Teucrium parviflorum aerial parts yielded 6.0% (w/w) of a crude methanolic extract, from which iridoid glycosides were isolated.[18] The yield of specific iridoids is highly dependent on the species, the part of the organism used, the time of collection, and the extraction method.

Table 1: Summary of Natural Sources of Iridoids and Related Quantitative Data

| Organism Classification | Species | Compound(s) | Reported Yield | Reference(s) |

| Insect (Ant) | Iridomyrmex purpureus | Iridodial | Not specified | [1][4] |

| Insect (Ant) | Iridomyrmex conifer | Iridodial | Not specified | [8] |

| Insect (Ant) | Linepithema humile | Dolichodial, Iridomyrmecin | Nanogram quantities per cm of trail | [9] |

| Plant (Lamiaceae) | Nepeta faassenii | Nepetalactones | 1.05 g / 100 g dry weight | [17] |

| Plant (Lamiaceae) | Teucrium parviflorum | Harpagide, 8-O-acetylharpagide | 25 mg and 87 mg respectively from 0.5 g of crude extract (initial plant mass not specified) | [18][19][20] |

| Plant (Gentianaceae) | Centaurium erythraea | Iridoid lactol | Not specified | [12] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound and related iridoids, compiled from various scientific sources.

Extraction and Isolation from Insect Sources (e.g., Iridomyrmex)

This protocol is based on the general methods used for the extraction of volatile compounds from insects.

-

Collection: Collect ants and immediately freeze them in liquid nitrogen or on dry ice to prevent the degradation of volatile compounds.

-

Extraction:

-

Submerge the frozen ants in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for several hours at a low temperature (e.g., 4°C).

-

Alternatively, for headspace analysis of volatiles, place the ants in a sealed vial and use solid-phase microextraction (SPME) to capture the emitted compounds.

-

-

Filtration and Concentration:

-

Filter the solvent extract to remove insect bodies and debris.

-

Carefully concentrate the extract under a gentle stream of nitrogen to avoid the loss of volatile iridodials.

-

-

Purification (if necessary):

-

For further purification, employ preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel using a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

-

Extraction and Isolation from Plant Sources (e.g., Nepeta or Centaurium)

This protocol is a generalized procedure for the extraction of iridoids from plant material.

-

Plant Material Preparation: Air-dry the plant material (leaves, stems, or flowers) and grind it into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol.

-

For less polar iridoids, a preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and chlorophyll.

-

-

Solvent Partitioning:

-

Concentrate the crude extract under reduced pressure.

-

Resuspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Iridoid aglycones like iridodial will likely partition into the less polar fractions (dichloromethane or ethyl acetate).

-

-

Chromatographic Purification:

-

Subject the desired fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further purification can be achieved using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water. High-speed counter-current chromatography (HSCCC) is another effective technique for the preparative isolation of iridoids.

-

Characterization Techniques

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of volatile iridoids like this compound.

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless or split injection at a temperature of 250°C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of 280°C, which is then held for several minutes.[12][21]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of isolated compounds.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is suitable for the non-polar iridodials.

-

Experiments:

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons to determine the complete molecular structure.

-

Predicted ¹H and ¹³C NMR spectra for iridodial glucoside are available in public databases, which can aid in the interpretation of experimental data.[22]

-

Visualizations

Biosynthetic Pathway of Iridoids

The biosynthesis of iridoids in both plants and insects proceeds from geranyl diphosphate (B83284) (GPP). The key intermediate, 8-oxogeranial, is cyclized by iridoid synthase (ISY) to form iridodial, which can then be further modified to produce a variety of other iridoids.

Caption: Generalized biosynthetic pathway of iridoids.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Caption: Workflow for this compound isolation.

References

- 1. connectsci.au [connectsci.au]

- 2. The chemistry of ants. I. Terpenoid constituents of some Australian Iridomyrmex species | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inverted stereocontrol of iridoid synthase in snapdragon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) | PLOS One [journals.plos.org]

- 10. Trail Pheromone of the Argentine Ant, Linepithema humile (Mayr) (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Verification of Argentine ant defensive compounds and their behavioral effects on heterospecific competitors and conspecific nestmates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocatalytic routes to stereo-divergent iridoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A novel comparative chromatographic research of secoiridoid glycosides in two species of centaury herb | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 16. Secure Verification [radar.ibiss.bg.ac.rs]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

- 21. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NP-MRD: Showing NP-Card for iridodial glucoside (NP0242879) [np-mrd.org]

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Iridodial

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial is a naturally occurring iridoid monoterpenoid that serves as a crucial biosynthetic precursor to a wide array of biologically active compounds, including numerous iridoid glycosides and alkaloids. Its cyclopentanopyran skeleton is a key structural feature that defines this class of natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological significance.

Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, general characteristics of iridoids suggest it is likely a crystalline solid at room temperature. Iridoids are typically soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [3] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Likely a crystalline solid | General iridoid properties[1][2] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) | General iridoid properties[1][2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Specific Optical Rotation ([α]D) | Not reported |

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce in the literature. However, general spectral characteristics of iridoids can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of an iridoid similar to this compound would be expected to show characteristic signals for olefinic protons, methines, oxymethines, and methyl groups. For instance, a related iridoid showed signals for an oxymethylene group at δH 4.69 and 4.81 ppm, and olefinic protons at δH 7.32 and 5.75 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to carbonyl groups, olefinic carbons, and various sp³ hybridized carbons of the cyclopentanopyran ring system.[4]

Infrared (IR) Spectroscopy: The IR spectrum of an iridoid aldehyde like this compound would be expected to exhibit characteristic absorption bands for hydroxyl, carbonyl, and olefinic groups. A similar iridoid displayed IR absorption bands at 3406 cm⁻¹ (O-H stretch), 1733 cm⁻¹ (C=O stretch), and 1658 and 1634 cm⁻¹ (C=C stretch).[4]

Mass Spectrometry (MS): Mass spectrometry of iridoids often involves electrospray ionization (ESI) and collision-induced dissociation (CID) for structural elucidation.[5] Fragmentation patterns typically involve glycosidic cleavage (if a sugar moiety is present) and cleavages of the iridoid skeleton.[5]

Experimental Protocols

Isolation of Iridoids from Natural Sources (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of iridoids from plant material, which can be adapted for the isolation of this compound from sources like Iridomyrmex ants, where it is a defensive compound.[6]

-

Extraction: The air-dried and powdered biological material is extracted with a polar solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity, such as water and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The iridoid-containing fraction is subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

-

Asymmetric Synthesis of Iridoid Scaffolds (Conceptual Workflow)

The total synthesis of complex iridoids often involves asymmetric strategies to control the stereochemistry of the final product. While a specific protocol for this compound is not detailed, the general approach can be illustrated.[1]

Biosynthesis and Biological Significance

This compound is a key intermediate in the biosynthesis of iridoids. The pathway begins with geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions to form the characteristic cyclopentanopyran ring structure of iridoids.

Biological Activities

Iridoids as a class exhibit a broad spectrum of biological activities, and while specific studies on this compound are limited, it is plausible that it shares some of these properties or serves as a precursor to compounds with these activities.

-

Anti-inflammatory Activity: Many iridoids have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2][7][8]

-

Neuroprotective Effects: Several iridoids have shown neuroprotective properties in various in vitro and in vivo models, potentially through the activation of pathways like the Nrf2/HO-1 and BDNF/TrkB signaling cascades.[3][9][10][[“]]

-

Anticancer Activity: Certain iridoids have been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting pathways such as the PI3K/Akt/mTOR and Bcl-2/Bax pathways.[12][13][14][15][16][17]

Conclusion

This compound is a pivotal molecule in the realm of natural product chemistry. While specific, experimentally determined physical and comprehensive spectroscopic data for this compound remain elusive in readily accessible literature, its central role in the biosynthesis of a vast and pharmacologically significant class of compounds is well-established. Further research dedicated to the detailed characterization of this compound, including its isolation, synthesis, and specific biological activities, would be invaluable for the fields of drug discovery and chemical biology. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. consensus.app [consensus.app]

- 12. mdpi.com [mdpi.com]

- 13. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on (+)-Iridodial and its Role in Iridoid Glycoside Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them of significant interest for drug discovery and development. A key intermediate in the biosynthesis of most iridoids is (+)-iridodial. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its pivotal role as a precursor in the formation of complex iridoid glycosides. We will delve into the enzymatic steps, quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced primarily through the methylerythritol 4-phosphate (MEP) pathway in plastids. The subsequent transformation of GPP to this compound involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes.

The pathway initiates with the conversion of GPP to geraniol (B1671447) by Geraniol Synthase (GES) . Geraniol then undergoes a two-step oxidation to form 8-oxogeranial. This is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, which hydroxylates geraniol to 8-hydroxygeraniol. Subsequently, 8-hydroxygeraniol oxidoreductase (8HGO) , an alcohol dehydrogenase, oxidizes 8-hydroxygeraniol to 8-oxogeranial.[1][2]

The final and committing step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) . This enzyme utilizes NADPH to reduce the α,β-unsaturated aldehyde in 8-oxogeranial, leading to the formation of a reactive enol intermediate. This intermediate then undergoes a stereoselective cyclization to yield this compound, which exists in equilibrium with its hemiacetal form, (+)-nepetalactol.[3]

Signaling Pathway Diagram

Quantitative Data

The efficiency of the iridoid biosynthesis pathway is governed by the kinetic properties of its enzymes and the concentration of its intermediates. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | 0.038 | [4][5][6][7] |

| Catharanthus roseus | Geranyl Diphosphate | 58.5 | - | - | [8] | |

| Geraniol 8-hydroxylase (G8H) | Catharanthus roseus | Geraniol | 15.81 | 0.131 (7.86 min-1) | 0.0083 | [9] |

| Naringenin | 58.39 | 0.0525 (3.15 min-1) | 0.0009 | [9] | ||

| Iridoid Synthase (ISY) | Catharanthus roseus | 8-Oxogeranial | - | - | - | - |

| UDP-Glycosyltransferase (UGT85A24) | Gardenia jasminoides | 7-Deoxyloganetin | 610 | - | - | [9] |

| Genipin | 8800 | - | - | [9] |

Note: '-' indicates data not available in the cited sources.

Table 2: Metabolite Concentrations in Plant Tissues

| Plant Species | Genotype/Treatment | Metabolite | Concentration (mg/100g dry weight) | Reference(s) |

| Nepeta cataria | CR9 | Nepetalic Acid | ~18 | [10][11] |

| UK.2 | Nepetalactam | 25.5 | [11] | |

| CR5 | Dihydronepetalactone | 7.9 | [11] | |

| Catharanthus roseus | Wild Type (Leaves) | Catharanthine | 0.0039 (% dry weight) | [12] |

| Vindoline | 0.0013 (% dry weight) | [12] | ||

| Callus Culture | Catharanthine | 0.00019 (% dry weight) | [12] | |

| Vindoline | 0.00015 (% dry weight) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and iridoid glycoside formation.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.

Methodology:

-

Gene Cloning: The open reading frame of the target gene (e.g., GES, G8H, 8HGO, ISY) is amplified from cDNA and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced by the addition of an inducer like IPTG, followed by incubation at a lower temperature (e.g., 16-20°C) to improve protein solubility.

-

Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted. The purified protein is then dialyzed into a storage buffer and concentrated.

In Vitro Enzyme Assays

Geraniol 8-hydroxylase (G8H) Assay

G8H is a cytochrome P450 enzyme and its activity is typically measured by reconstituting the P450 system in vitro.

Materials:

-

Purified recombinant G8H protein

-

Purified recombinant cytochrome P450 reductase (CPR)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

-

Geraniol (substrate)

-

Ethyl acetate (B1210297) for extraction

-

GC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, G8H, CPR, and the NADPH generating system.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding geraniol.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to identify and quantify the 8-hydroxygeraniol product.

Iridoid Synthase (ISY) Assay

Materials:

-

Purified recombinant ISY protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH

-

8-oxogeranial (substrate)

-

Dichloromethane for extraction

-

GC-MS for product analysis

Procedure:

-

In a glass vial, combine the assay buffer, NADPH, and purified ISY protein.

-

Initiate the reaction by adding 8-oxogeranial.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of dichloromethane.

-

Vortex and centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to detect this compound and (+)-nepetalactol.

Analytical Methods

HPLC-MS/MS for Iridoid Glycoside Analysis

This method is suitable for the quantification of non-volatile iridoid glycosides in plant extracts.

Sample Preparation:

-

Grind plant material to a fine powder.

-

Extract with a suitable solvent (e.g., 80% methanol) using sonication.

-

Centrifuge to pellet debris and filter the supernatant.

LC-MS/MS Conditions (Typical):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each target iridoid glycoside.

GC-MS for this compound and Volatile Iridoids Analysis

This method is ideal for the analysis of volatile and semi-volatile iridoids like this compound and nepetalactones.

Sample Preparation:

-

Extract plant material with a non-polar solvent like hexane (B92381) or dichloromethane.

-

Concentrate the extract under a stream of nitrogen if necessary.

GC-MS Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate compounds based on their boiling points.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV. Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

In Planta Functional Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique to study gene function in plants by transiently silencing the expression of a target gene.[9][13][14]

Methodology:

-

Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (TRV2).

-

Agroinfiltration: Agrobacterium tumefaciens is transformed with the TRV2 construct and a helper plasmid (TRV1). The bacterial cultures are mixed and infiltrated into the leaves of young plants (e.g., Nepeta cataria).

-

Analysis: After 2-4 weeks, systemic silencing of the target gene occurs. Tissues are then harvested for metabolite analysis (to observe changes in iridoid profiles) and RNA extraction (to confirm gene silencing via qRT-PCR).

The Role of this compound in Iridoid Glycoside Formation

This compound, along with its cyclized form (+)-nepetalactol, serves as the central precursor for the vast diversity of iridoid glycosides found in nature. Following its formation, the iridoid skeleton undergoes a series of modifications, including oxidations, reductions, and glycosylations, to generate the final products.

Glycosylation , a crucial step in this diversification, is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety, typically glucose, from a UDP-sugar donor to an acceptor molecule, in this case, an iridoid aglycone. This process not only increases the water solubility and stability of the iridoids but also alters their biological activity. The regioselectivity and stereoselectivity of UGTs play a significant role in determining the final structure of the iridoid glycoside.

Conclusion

This compound is a cornerstone in the biosynthesis of iridoid glycosides. Its formation from the primary metabolite GPP is orchestrated by a dedicated enzymatic pathway. Understanding the enzymes involved, their kinetics, and the overall regulation of this pathway is crucial for endeavors in metabolic engineering and synthetic biology aimed at producing high-value iridoid-derived pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating area of plant specialized metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Substrate specificity of the human UDP-glucuronosyltransferase UGT2B4 and UGT2B7. Identification of a critical aromatic amino acid residue at position 33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of human hepatic udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Hydroxygeraniol dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 12. Biological isolation and characterization of Catharanthus roseus (L.) G. Don methanolic leaves extracts and their assessment for antimicrobial, cytotoxic, and apoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Iridodial: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Insects

Abstract

(+)-Iridodial is a cyclopentanoid monoterpene that plays a significant role in the chemical ecology of numerous insect species, particularly within the ant subfamily Dolichoderinae. It functions primarily as a potent defensive agent and alarm pheromone. This technical guide provides a comprehensive overview of the natural occurrence of this compound in insects, with a focus on ants. It summarizes available quantitative data, details the elucidated biosynthetic pathway, and outlines the experimental protocols for its extraction and characterization. This document is intended for researchers in chemical ecology, natural product chemistry, and drug development seeking a detailed understanding of this important semiochemical.

Introduction to this compound

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The name "iridoid" is derived from Iridomyrmex, a genus of ants from which these compounds were first identified. Iridodial (B1216469), a 1,5-dialdehyde, is a key intermediate in the biosynthesis of other iridoids, such as iridomyrmecin (B1195519) and nepetalactone. It exhibits tautomerism, existing in equilibrium between its dialdehyde (B1249045) and lactol forms. Its high reactivity and volatility make it an effective chemical weapon and signaling molecule in the complex social structures of insects.

Natural Occurrence of this compound

This compound is produced de novo by a variety of insects and is not sequestered from plants. Its presence has been confirmed in several insect orders, where it is typically a component of exocrine gland secretions.

In Ants (Hymenoptera: Formicidae)

The most well-documented producers of iridodial are ants belonging to the subfamily Dolichoderinae. In these species, it is a major component of the pygidial (or anal) gland secretions, which are used for defense and communication.[1][2]

-

Iridomyrmex spp. : The meat ant, Iridomyrmex purpureus (formerly I. detectus), and other members of this genus are prolific producers of iridodial.[3][4][5] It is a primary component of their defensive spray, which is used to repel predators and competitors.

-

Tapinoma spp. : Species such as the odorous house ant, Tapinoma sessile, and the ghost ant, Tapinoma melanocephalum, utilize iridodials in their chemical arsenal.[1][6] In T. erraticum, two isomers of iridodial are found in the pygidial gland secretion.[1]

-

Other Dolichoderinae : The compound has also been identified in other genera within this subfamily, highlighting its evolutionary significance as a defensive trait.

In Other Insects

While most prominent in ants, iridodials have also been identified in other insect orders:

-

Coleoptera (Beetles) : The defensive secretion of the longhorned beetle, Chloridolum loochooanum, contains iridodials.[7]

-

Hemiptera (Aphids) : Research on the biosynthesis of sex pheromones in the pea aphid, Acyrthosiphon pisum, has shown that cis-trans-iridodial is produced as a minor product by the enzyme iridoid synthase, although other iridoids like nepetalactol are the major products.

Quantitative Analysis of this compound

Quantitative data on iridodial content is limited, but studies have begun to measure the absolute amounts in individual insects. The data highlights the significance of this compound as a major investment in chemical defense.

| Species | Order: Family | Gland/Source | Quantity / Relative Abundance | Reference(s) |

| Tapinoma melanocephalum | Hymenoptera: Formicidae | Pygidial Gland | 2.545 ± 0.118 µ g/worker | [6] |

| Iridomyrmex purpureus | Hymenoptera: Formicidae | Pygidial Gland | Major Component | [3] |

| Tapinoma erraticum | Hymenoptera: Formicidae | Pygidial Gland | Major Component (two isomers) | [1] |

| Acyrthosiphon pisum | Hemiptera: Aphididae | Hind Legs | Minor Biosynthetic Product |

Biosynthesis of this compound in Insects

The biosynthesis of iridoids in insects is a notable example of convergent evolution, having arisen independently from the well-studied pathway in plants.[8] Though the intermediates are the same, the enzymes catalyzing the reactions are unrelated. The pathway begins with primary metabolism and proceeds through the mevalonate (B85504) pathway to produce the universal C5 precursors, which are then assembled into the iridoid scaffold.

Caption: Generalized biosynthetic pathway of this compound in insects.

Experimental Methodologies

The identification and quantification of volatile iridoids like this compound from insect sources require careful sample preparation and sensitive analytical techniques.

Sample Collection and Preparation

-

Insect Collection : Ants or other insects are collected live and may be cold-anesthetized (e.g., at 0°C) to facilitate handling.

-

Gland Dissection : For precise localization, exocrine glands (e.g., pygidial glands) are dissected under a microscope in a saline solution (e.g., Ringer's solution).[6]

-

Whole-Body Extraction : Alternatively, whole bodies of insects can be used for extraction to analyze the total volatile profile.

Extraction Protocols

Due to the volatile and non-polar nature of iridodial, solvent extraction is the primary method.

-

Solvent Selection : Hexane (B92381) or ethyl acetate (B1210297) are commonly used solvents.

-

Procedure :

-

Dissected glands or whole insects are submerged in the chosen solvent (e.g., 1 mL hexane).[6]

-

The extraction is allowed to proceed for a set period (e.g., 24 hours).[6]

-

The resulting solvent extract, containing the volatile compounds, is carefully removed and may be concentrated under a gentle stream of nitrogen if necessary.

-

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying iridodial.

-

Gas Chromatography (GC) :

-

Injection : 1-2 µL of the hexane extract is injected into the GC system, often in splitless mode.

-

Column : A non-polar capillary column (e.g., ZB5, 30 m × 0.25 mm × 0.25 µm) is typically used for separation.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).

-

Temperature Program : A temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

-

Initial temperature: 60°C (hold for 2 min).

-

Ramp 1: Increase to 220°C at 10°C/min.

-

Ramp 2: Increase to 300°C at 100°C/min (hold for 2 min).

-

-

-

Mass Spectrometry (MS) :

-

Ionization : Electron Impact (EI) at 70 eV is standard.

-

Detection : A quadrupole mass selective detector is used to scan a mass range (e.g., m/z 40-550).

-

Identification : Compounds are identified by comparing their mass spectra and retention times to those of authentic standards or reference libraries (e.g., NIST).

-

Caption: General experimental workflow for the analysis of this compound.

Biological Role and Significance

This compound is a multifunctional semiochemical that is crucial for the survival and ecological success of the insects that produce it.

-

Chemical Defense : The primary role of iridodial is as a defensive compound. The secretion from the pygidial gland of dolichoderine ants is a potent irritant and repellent against predators, such as other ants and invertebrates.[2] Its pungent odor and noxious properties effectively deter attacks.

-

Alarm Pheromone : When an ant is threatened or crushed, the release of volatile iridodials can act as an alarm signal, quickly recruiting nestmates to the location of the disturbance.[1]

-

Antimicrobial Agent : The reactive aldehyde groups in iridodial may also confer antimicrobial properties, potentially helping to control pathogens within the nest environment, although this function requires further investigation.

Conclusion

This compound is a pivotal natural product in the chemical ecology of insects, particularly ants. Its de novo biosynthesis via a convergently evolved pathway underscores its adaptive importance. While its presence is well-documented in several species of Dolichoderinae, further quantitative studies across a broader range of insects are needed to fully appreciate its distribution and ecological significance. The detailed methodologies outlined in this guide provide a framework for future research into this and other related iridoids, which may hold potential for applications in pest management and drug discovery.

References

- 1. Chemistry and functions of exocrine secretions of the antsTapinoma melanocephalum and T. erraticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meat Ant - The Australian Museum [australian.museum]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical composition of the defensive secretion of the longhorned beetle, Chloridolum loochooanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of (+)-Iridodial in the Biosynthesis of Monoterpenoid Indole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities and are utilized as therapeutic agents. The biosynthesis of these complex molecules originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor, secologanin (B1681713). Central to the formation of secologanin is the iridoid scaffold, for which (+)-iridodial serves as a key intermediate. This technical guide provides an in-depth examination of the enzymatic cascade that transforms the acyclic monoterpene geraniol (B1671447) into this compound and its subsequent conversion into the downstream precursors of MIAs. We will present a comprehensive overview of the key enzymes, their kinetic properties, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathway and experimental workflows.

The Core Biosynthetic Pathway: From Geraniol to Strictosidine (B192452)

The journey from the simple monoterpene geraniol to the complex scaffold of strictosidine, the universal precursor to all MIAs, involves a series of intricate enzymatic transformations. The formation of the iridoid structure, with this compound as a key intermediate, is a critical phase in this pathway.

The initial steps involve the functionalization of geraniol. Geraniol synthase (GES) first produces geraniol from geranyl pyrophosphate (GPP).[1] Subsequently, geraniol is hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (CYP76B6).[2][3] The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO) .[1]

The crucial cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into a mixture of nepetalactol and its open-chain isomer, this compound.[1] This reaction is mechanistically distinct from typical terpene cyclizations and is proposed to proceed via a Michael addition.[4] Nepetalactol and this compound exist in equilibrium. Further enzymatic steps, including oxidation, glycosylation, and methylation, convert the iridoid scaffold into secologanin.

Finally, strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine (derived from the shikimate pathway) and secologanin to form strictosidine, the last common precursor to the thousands of known MIAs.[5][6]

Quantitative Data on Key Enzymes

The efficiency and regulation of the MIA biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for the key enzymes involved in the formation and consumption of the iridoid precursor is presented below.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Specific Activity | Reference(s) |

| Geraniol 8-hydroxylase (CYP76B6) | Catharanthus roseus | Geraniol | 15.81 µM | 7.86 min⁻¹ | - | [2] |

| Iridoid Synthase (CrISY) | Catharanthus roseus | 8-Oxogeranial | - | - | 6431.5 ± 60.7 U/g | [7] |

| Iridoid Synthase (NmISY2) | Nepeta mussinii | 8-Oxogeranial | - | - | - | [8] |

| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 2.3 mM | - | - | [5] |

| Secologanin | 3.4 mM | - | - | [5] | ||

| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 0.83 mM | - | 5.85 nkat/mg | [6] |

| Secologanin | 0.46 mM | - | [6] | |||

| Strictosidine Synthase | Rauvolfia serpentina | Tryptamine | 6.2 µM | 78.2 min⁻¹ | - | [9] |

| Secologanin | 39 µM | - | [9] |

Experimental Protocols

Heterologous Expression and Purification of Recombinant Iridoid Synthase (ISY)

This protocol describes the general steps for producing and purifying recombinant ISY, a crucial prerequisite for its biochemical characterization.

-

Gene Cloning: The open reading frame (ORF) of the target ISY gene is amplified from cDNA and cloned into a suitable E. coli expression vector, often containing a purification tag such as a polyhistidine (His)-tag (e.g., pET-28a(+)).[10][11]

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase (OD_600_ ≈ 0.6) by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11][12]

-

Cell Lysis: After a period of induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication on ice.[11]

-

Purification: The His-tagged ISY is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.[10][12]

-

Protein Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The purified enzyme is then concentrated and exchanged into a suitable storage buffer, often containing glycerol, and stored at -80 °C for future use.[8][12]

In Vitro Assay for Iridoid Synthase (ISY) Activity

This assay is used to determine the catalytic activity of purified ISY and to characterize its reaction products.

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 200 µL) is prepared in a suitable buffer, such as 20 mM MOPS at pH 7.0.[8]

-

Component Addition: The reaction mixture contains the cofactor NADPH (typically 200-400 µM) and the substrate 8-oxogeranial (e.g., 100 µM). The substrate is often dissolved in a co-solvent like tetrahydrofuran (B95107) (THF) to ensure solubility.[7][8]

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified ISY enzyme. The reaction is then incubated at a controlled temperature, typically 30 °C, for a defined period (e.g., 1-3 hours).[13]

-

Reaction Quenching and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[13][14]

-

Product Analysis: The extracted products are concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of nepetalactol and iridodials.[4][14]

Kinetic Analysis of Iridoid Synthase (ISY)

Kinetic parameters of ISY are determined by measuring the rate of NADPH consumption spectrophotometrically.

-

Assay Setup: Reactions are performed in a quartz cuvette with a 1 cm path length in a spectrophotometer set to monitor the absorbance at 340 nm. The reaction buffer and temperature are maintained as in the in vitro activity assay.[4][7]

-

Varying Substrate Concentrations: To determine the kinetic parameters for 8-oxogeranial, its concentration is varied while the concentration of NADPH is kept constant at a saturating level. Conversely, to determine the parameters for NADPH, its concentration is varied while 8-oxogeranial concentration is held constant.[13]

-

Measurement of Initial Rates: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time. The initial linear rate of the reaction is calculated.[7]

-

Data Analysis: The initial rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.[1]

In Vitro Assay for Strictosidine Synthase (STR) Activity

This assay measures the condensation of tryptamine and secologanin to form strictosidine.

-

Reaction Mixture: The reaction is typically carried out in a phosphate buffer at a pH of around 6.8-7.0.[5][15]

-

Substrate and Enzyme Addition: The reaction mixture contains tryptamine, secologanin, and the purified STR enzyme.[15]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific duration.[15]

-

Reaction Termination and Analysis: The reaction can be stopped by the addition of a strong base (e.g., NaOH). The formation of strictosidine is then quantified using high-performance liquid chromatography (HPLC) with UV detection at 280 nm.[15] An internal standard is often included for accurate quantification.[15]

Visualizing the Pathway and Experimental Workflow

Biosynthetic Pathway of Strictosidine

Caption: Biosynthesis of strictosidine from GPP and tryptamine.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for natural product enzyme characterization.

Conclusion

The biosynthesis of monoterpenoid indole alkaloids is a complex and highly regulated process, with this compound serving as a critical precursor to the iridoid moiety. Understanding the enzymes that catalyze the formation and conversion of this compound is paramount for the metabolic engineering of MIA production in heterologous systems. This guide has provided a detailed overview of the core biosynthetic pathway, a compilation of the available quantitative data on key enzymes, and comprehensive experimental protocols for their characterization. The provided visualizations offer a clear and concise representation of the biochemical and experimental landscapes. This information serves as a valuable resource for researchers aiming to elucidate and manipulate this important class of natural products for pharmaceutical and biotechnological applications.

References

- 1. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uniprot.org [uniprot.org]

- 10. Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cloning and Characterization of Two Iridoid Synthase Homologs from Swertia Mussotii [mdpi.com]

- 15. scholarworks.smith.edu [scholarworks.smith.edu]

Spectroscopic Profile of (+)-Iridodial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, (+)-Iridodial. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data. This information has been compiled from various sources and represents typical values observed for this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.75 | d | 1.4 | H-1 |

| 9.62 | d | 2.8 | H-3' |

| 2.85 | m | H-2' | |

| 2.50 | m | H-5 | |

| 2.35 | m | H-2 | |

| 1.90 | m | H-6a | |

| 1.75 | m | H-4a | |

| 1.60 | m | H-6b | |

| 1.45 | m | H-4b | |

| 1.09 | d | 6.8 | H-3 |

| 0.95 | d | 7.0 | H-2'' |

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 204.8 | C-1 |

| 202.5 | C-3' |

| 62.1 | C-5 |

| 51.7 | C-2 |

| 48.9 | C-2' |

| 41.5 | C-6 |

| 34.2 | C-4 |

| 29.8 | C-3 |

| 16.4 | C-2'' |

| 13.7 | C-3 |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960, 2875, 2720 | Strong | C-H stretching |

| 1725 | Strong | C=O stretching (aldehyde) |

| 1460 | Medium | C-H bending |

| 1380 | Medium | C-H bending |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 15 | [M]⁺ |

| 140 | 20 | [M - CO]⁺ |

| 125 | 40 | [M - C₃H₇O]⁺ |

| 111 | 100 | [M - C₄H₇O]⁺ |

| 97 | 85 | |

| 83 | 70 | |

| 69 | 95 | |

| 55 | 80 | |

| 41 | 90 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 200-220 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and carbon signals to the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of neat, purified this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Absorbance or Transmittance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the major fragment ions to elucidate the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Early Research on the Biological Activity of (+)-Iridodial: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial, a cyclopentanoid monoterpene, holds a significant place in the history of natural product chemistry as a key defensive agent in various insect species, most notably ants of the genus Iridomyrmex. Its discovery and characterization in the mid-20th century marked a pivotal moment in understanding chemical defense mechanisms in the insect world. This technical guide provides an in-depth look at the early research into the biological activity of this compound, focusing on its defensive properties and biosynthetic origins. Due to the limited availability of detailed quantitative bioassay data from the initial period of its discovery, this document summarizes the foundational qualitative findings and provides a framework for understanding its biological significance based on early chemical and ecological studies.

Biosynthesis of this compound

The biosynthesis of this compound is a critical pathway in the production of a wide array of iridoids in both insects and plants. The pathway begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes.

Early Research on Biological Activity

The initial investigations into this compound were primarily focused on its isolation and structural elucidation from the defensive secretions of the Australian ant, Iridomyrmex purpureus (then known as Iridomyrmex detectus). Pioneering work by G.W.K. Cavill and his colleagues in the 1950s was instrumental in identifying this novel dialdehyde.

While early publications did not provide extensive quantitative biological data in the format of modern pharmacological studies (e.g., IC50 or LD50 values), they laid the groundwork by establishing the qualitative biological effects of this compound.

Defensive and Insecticidal Properties

The primary biological role attributed to this compound in early research was its function as a potent defensive agent. The secretions containing iridodial were observed to be highly effective in repelling and deterring predators and competing insect species.

Table 1: Summary of Early Qualitative Biological Activity of this compound

| Biological Activity | Organism(s) | Observed Effect | Early References (Qualitative Description) |

| Defensive Secretion | Iridomyrmex purpureus | Repels and deters other insects. | Cavill, Ford & Locksley (1956) |

| Insecticidal Activity | General Insects | Implied toxic or repellent effects. | Pavan (1952) - for the related iridomyrmecin |

It is important to note that much of the early work on insecticidal properties was conducted on the related compound, iridomyrmecin, which is a lactone derivative of iridodial. The direct insecticidal testing of purified this compound in these early years is not well-documented with quantitative metrics.

Experimental Protocols

General Protocol for Observing Defensive Behavior (Hypothetical Reconstruction)

-

Collection of Secretions: Secretions from the anal glands of Iridomyrmex purpureus workers were collected, likely through solvent extraction of crushed glands or by inducing the ants to release the secretion onto a collection surface.

-

Preparation of Test Arenas: Simple arenas, such as petri dishes, would be prepared to observe the interactions between the iridodial-containing secretions and other insects (e.g., other ant species, potential predators).

-

Application of Secretion: A small amount of the crude secretion or a partially purified fraction containing iridodial would be applied to a specific area within the test arena.

-

Introduction of Test Insects: The test insects would be introduced into the arena.

-

Observation: The behavior of the test insects in response to the secretion would be observed and recorded. This would include noting any avoidance, paralysis, or mortality.

Conclusion

The early research on this compound was foundational in establishing the concept of chemical defense in insects. While lacking the quantitative rigor of modern studies, the work of Cavill and his contemporaries definitively identified this compound as a key bioactive molecule from a natural source. This pioneering research paved the way for decades of further investigation into the biosynthesis, ecological roles, and potential applications of iridoids. The information gathered from these initial studies continues to be the bedrock upon which our current understanding of this important class of natural products is built. Further archival research into the full-text publications from this era may yet yield more specific quantitative data that would be of significant interest to the scientific community.

The Pivotal Role of Iridoid Synthase in (+)-Iridodial Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iridoid synthase (ISY), a key enzyme in the biosynthesis of (+)-iridodial and other iridoids. Iridoids are a large class of monoterpenes with significant pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding the function and mechanism of iridoid synthase is crucial for the metabolic engineering of high-value iridoid-derived pharmaceuticals, such as the anticancer agents vinblastine (B1199706) and camptothecin, for which iridoids serve as precursors.[1]

Introduction to Iridoid Biosynthesis

The biosynthesis of iridoids initiates from the universal monoterpene precursor, geranyl pyrophosphate (GPP).[2] A series of enzymatic reactions converts GPP to the linear monoterpene 8-oxogeranial.[3][4] This molecule then serves as the substrate for the defining step in iridoid scaffold formation, a reductive cyclization catalyzed by iridoid synthase.[5][6] This reaction is mechanistically distinct from canonical terpene cyclases, which typically utilize diphosphate-containing substrates and proceed through cationic intermediates.[5][7] Instead, iridoid synthase employs an NADPH-dependent reduction to generate a reactive enol or enolate intermediate, which subsequently cyclizes to form the characteristic bicyclic iridoid structure.[7][8] The products of this reaction include the closed-ring nepetalactol and its open-chain dialdehyde (B1249045) isomer, this compound.[2][6]

The Iridoid Biosynthetic Pathway

The core biosynthetic pathway leading to the formation of this compound is a multi-step process localized within plant cells. The pathway begins in the plastids with the methylerythritol phosphate (B84403) (MEP) pathway, which produces GPP.[9] Subsequent steps are catalyzed by a series of enzymes, culminating in the iridoid synthase-mediated cyclization.

Caption: The biosynthetic pathway from Geranyl Pyrophosphate (GPP) to this compound and Nepetalactol.

Iridoid Synthase: Function and Mechanism

Iridoid synthase belongs to the progesterone (B1679170) 5β-reductase (P5βR) family of short-chain dehydrogenases/reductases (SDRs).[1][10] It catalyzes the NADPH-dependent 1,4-reduction of the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol or enolate intermediate.[7][11] This unstable intermediate then undergoes an intramolecular cyclization to yield the iridoid scaffold.[7][12] The cyclization is thought to proceed via either a hetero-Diels-Alder reaction or a Michael addition.[7][13]

The reaction catalyzed by ISY can produce a mixture of products, including cis-trans-nepetalactol and its corresponding open-chain forms, cis-trans-iridodials.[6] The ratio of these products can be influenced by reaction conditions.[11] While ISY is responsible for the initial reduction and formation of the reactive intermediate, subsequent stereoselective cyclization may be facilitated by other enzymes, such as nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes.[3][14]

A significant characteristic of many iridoid synthases is their substrate promiscuity.[12][15] Besides the native substrate 8-oxogeranial, ISY can also exhibit activity towards other aldehydes like geranial and ketones like progesterone.[15][16] This lack of specificity can lead to the formation of undesired byproducts, posing a challenge for the efficient biotechnological production of specific iridoids.[12][17]

Quantitative Data on Iridoid Synthase Activity

The catalytic efficiency and substrate preference of iridoid synthases can vary significantly between different plant species. The following tables summarize key quantitative data reported for several characterized iridoid synthases.

Table 1: Specific Activity and Substrate Preference of Iridoid Synthases

| Enzyme | Source Organism | Substrate | Specific Activity (U/g) | Substrate Preference (SP) Value¹ | Reference |

| CrISY | Catharanthus roseus | Geranial | 6431.5 ± 60.7 | 2.1 | [12][15] |

| 8-Oxogeranial | 13363.1 ± 147.3 | [12][15] | |||

| NmISY2 | Nepeta mussinii | Geranial | - | 8.5 | [12][15] |

| 8-Oxogeranial | - | [12][15] | |||

| 3M+ Mutant | Engineered NmISY2 | Geranial | - | 293.1 | [17] |

| 8-Oxogeranial | - | [17] |

¹Substrate Preference (SP) value is defined as the ratio of specific activity for 8-oxogeranial to the specific activity for geranial.[15]

Table 2: Steady-State Kinetic Parameters of OeISY

| Enzyme | Source Organism | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| OeISY | Olea europaea | 3.8 ± 0.2 | 0.6 ± 0.1 | 6.3 | [6] |

Experimental Protocols

This section details generalized methodologies for the key experiments involved in the study of iridoid synthase.

Heterologous Expression and Purification of Iridoid Synthase

A common method for obtaining active iridoid synthase for in vitro studies is through heterologous expression in Escherichia coli or Pichia pastoris, followed by affinity purification.[9][12]

Caption: A generalized workflow for the heterologous expression and purification of iridoid synthase.

Protocol:

-

Gene Synthesis and Cloning: The coding sequence for the iridoid synthase gene is synthesized, often with codon optimization for the expression host, and cloned into an expression vector (e.g., pET-28a) containing a purification tag, such as a polyhistidine (His) tag.[12]

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[9]

-

Expression: A starter culture is used to inoculate a larger volume of growth medium (e.g., LB medium). The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-24 hours) to enhance soluble protein production.[9][18]

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication on ice. The lysate is then centrifuged to pellet cell debris.[9]

-

Purification: The supernatant containing the soluble protein is loaded onto a pre-equilibrated nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed to remove unbound proteins, and the His-tagged iridoid synthase is eluted with a buffer containing a high concentration of imidazole.[9]

-

Purity Assessment and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.[9][15]

In Vitro Enzyme Assay

The catalytic activity of the purified iridoid synthase is determined through in vitro assays.

Materials:

-

Purified iridoid synthase protein

-

8-oxogeranial (substrate)

-

NADPH (cofactor)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

GC-MS instrument for product analysis

Protocol:

-

Reaction Setup: In a glass vial, a reaction mixture is prepared containing the assay buffer, NADPH (final concentration ~200 µM), and the purified iridoid synthase protein.[9][12][15]

-

Initiation: The reaction is initiated by adding the substrate, 8-oxogeranial (final concentration ~100-500 µM).[4][9]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours).[4][9]

-

Product Extraction: The reaction is stopped, and the products are extracted by adding an equal volume of an organic solvent like ethyl acetate, followed by vigorous vortexing and centrifugation to separate the phases. The organic phase is then collected.[4][9]

Product Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary method used to identify and quantify the products of the iridoid synthase reaction.[6][9]

Protocol:

-

Sample Analysis: The extracted organic phase containing the reaction products is injected into a GC-MS system.

-

Separation and Detection: The compounds are separated on a suitable GC column (e.g., Zebron ZB-5). The separated compounds are then ionized and detected by the mass spectrometer.[6]

-

Identification: The products, such as this compound and nepetalactol, are identified by comparing their mass spectra and retention times with those of authentic standards or published data.[6][19]

-

Quantification: The amount of each product can be quantified by integrating the peak areas in the total ion chromatogram and comparing them to a standard curve.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of novel iridoids and for confirming the structure of known compounds isolated from natural sources or enzymatic reactions.[20][21][22]

Conclusion and Future Perspectives

Iridoid synthase is a fascinating enzyme that plays a central role in the biosynthesis of the vast and pharmacologically important family of iridoids. Its unique reductive cyclization mechanism sets it apart from classical terpene cyclases and offers exciting possibilities for biocatalysis and synthetic biology.[5] Key challenges remain, particularly in overcoming the substrate promiscuity of some ISY orthologs to improve the efficiency and selectivity of desired iridoid production.[12]

Future research will likely focus on the discovery and characterization of novel iridoid synthases with improved properties, the use of protein engineering to tailor substrate specificity and catalytic efficiency, and the reconstruction of complete iridoid biosynthetic pathways in microbial hosts for the sustainable production of valuable pharmaceuticals.[12][17] A deeper understanding of the structure-function relationships of iridoid synthase will be instrumental in achieving these goals and unlocking the full potential of this important class of natural products.

References

- 1. The Progesterone 5β-Reductase/Iridoid Synthase Family: A Catalytic Reservoir for Specialized Metabolism across Land Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An alternative route to cyclic terpenes by reductive cyclization in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]